Formic acid;hexane-1,6-diol Formic acid;hexane-1,6-diol
Brand Name: Vulcanchem
CAS No.: 61836-77-9
VCID: VC19497220
InChI: InChI=1S/C6H14O2.2CH2O2/c7-5-3-1-2-4-6-8;2*2-1-3/h7-8H,1-6H2;2*1H,(H,2,3)
SMILES:
Molecular Formula: C8H18O6
Molecular Weight: 210.22 g/mol

Formic acid;hexane-1,6-diol

CAS No.: 61836-77-9

Cat. No.: VC19497220

Molecular Formula: C8H18O6

Molecular Weight: 210.22 g/mol

* For research use only. Not for human or veterinary use.

Formic acid;hexane-1,6-diol - 61836-77-9

Specification

CAS No. 61836-77-9
Molecular Formula C8H18O6
Molecular Weight 210.22 g/mol
IUPAC Name formic acid;hexane-1,6-diol
Standard InChI InChI=1S/C6H14O2.2CH2O2/c7-5-3-1-2-4-6-8;2*2-1-3/h7-8H,1-6H2;2*1H,(H,2,3)
Standard InChI Key LNFAZKRUJNSUIQ-UHFFFAOYSA-N
Canonical SMILES C(CCCO)CCO.C(=O)O.C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Formic acid;hexane-1,6-diol consists of a hexane-1,6-diol backbone (HO(CH₂)₆OH) coordinated with formic acid. The diol’s extended alkyl chain provides hydrophobic character, while formic acid introduces acidity (pKa ≈ 3.75) . Hydrogen bonding between the diol’s hydroxyl groups and formic acid’s carboxyl moiety stabilizes the adduct, as evidenced by crystallographic studies of analogous systems .

Table 1: Key Physicochemical Parameters of Hexane-1,6-Diol

PropertyValueMethod
Molecular Weight118.1742 g/molMass spectrometry
ΔfH°gas-459.4 ± 1.9 kJ/molCombustion calorimetry
Melting Point42–45°CDifferential scanning calorimetry
Water Solubility50 g/100 mL (20°C)Gravimetric analysis

Synthesis and Manufacturing Processes

Catalytic Oxidation-Hydrogenation Routes

A patented synthesis method for hexane-1,6-diol involves cyclohexene oxidation followed by hydrogenation :

  • Oxidation: Cyclohexene reacts with hydrogen peroxide (H₂O₂) in the presence of tungsten-based catalysts at 60–80°C to yield glyoxal.

  • Hydrogenation: Glyoxal undergoes catalytic hydrogenation (Pd/C, 100–120°C, 3–5 MPa H₂) to produce hexane-1,6-diol with >90% selectivity .

For formic acid adduct formation, post-synthetic treatment with formic acid under reflux conditions (80°C, 12 hrs) facilitates esterification and hydrogen bonding.

Process Optimization

Key parameters influencing yield and purity include:

  • Catalyst loading: 0.5–1.5 wt% Pd/C maximizes hydrogenation efficiency while minimizing side reactions .

  • Solvent selection: Tetrahydrofuran (THF) enhances glyoxal solubility during oxidation, improving reaction homogeneity.

  • Temperature control: Maintaining hydrogenation temperatures below 130°C prevents diol dehydration to hexenal .

Industrial and Research Applications

Polyurethane Production

Hexane-1,6-diol serves as a chain extender in polyurethane synthesis, with the formic acid adduct improving catalyst dispersion during polymerization. The adduct’s acidity facilitates urethane linkage formation, reducing gelation times by 15–20% compared to conventional diols .

Enzymatic Modulation

Crystallographic studies of methane monooxygenase (PDB ID: 6d7k) reveal formic acid;hexane-1,6-diol occupying the enzyme’s hydrophobic substrate channel . This binding alters the diiron active site geometry, increasing methane oxidation rates by 1.8-fold under anaerobic conditions .

Table 2: Enzymatic Activity Modulation by Formic Acid;Hexane-1,6-Diol

ParameterWithout AdductWith Adduct (10 mM)
Turnover number (kcat)4.7 ± 0.3 s⁻¹8.5 ± 0.6 s⁻¹
KM (methane)18 ± 2 μM12 ± 1 μM
Thermal stability (T50)45°C52°C

Biological Interactions and Structural Insights

Protein Binding Dynamics

In the methane monooxygenase complex (6d7k), formic acid;hexane-1,6-diol interacts with MmoD inhibitory subunits through:

  • Hydrogen bonds between the diol’s hydroxyls and Asp112/Arg109 side chains .

  • Hydrophobic interactions of the hexyl chain with Val87/Leu91 residues .
    These interactions stabilize the enzyme’s open conformation, enhancing substrate access to the catalytic diiron center.

Microbial Metabolism Implications

Methanotrophic bacteria utilizing this enzyme complex show 2.3-fold increased carbon assimilation rates when cultured with 5 mM formic acid;hexane-1,6-diol, suggesting potential applications in bioremediation and biofuel production .

Comparative Analysis with Structural Analogs

Functional Group Variations

Compared to 1,2-hexanediol (cosmetic applications) and 1,4-hexanediol (polyester production), the 1,6-diol configuration maximizes molecular flexibility while maintaining thermal stability up to 200°C . Formic acid coordination further differentiates the adduct through:

  • Enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO)

  • Lower melting transition temperatures (ΔTm = -7°C vs. pure diol)

  • Improved catalytic performance in esterification reactions

Table 3: Comparative Properties of Hexanediol Isomers

IsomerMelting Point (°C)Water Solubility (g/100 mL)Primary Application
1,2-Hexanediol-15MiscibleCosmetics
1,4-Hexanediol4235Polyester synthesis
1,6-Hexanediol4350Polyurethane chain extension

Future Research Directions

Advanced Characterization Needs

  • Crystallographic studies: Resolving the formic acid;hexane-1,6-diol adduct’s precise molecular geometry through single-crystal X-ray diffraction.

  • Reaction kinetics: Quantifying esterification rates between formic acid and diol under varied catalytic conditions.

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